molecular formula C16H10ClF3N2S B2808149 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide CAS No. 338406-74-9

3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide

Cat. No.: B2808149
CAS No.: 338406-74-9
M. Wt: 354.78
InChI Key: QFOQEGGCRJGNFD-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide is a complex organic compound with a unique structure that combines a pyridine ring, a pyrrole ring, and a phenyl sulfide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation of the pyridine ring are achieved using reagents like thionyl chloride and trifluoromethyl iodide under controlled conditions.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Pyridine and Pyrrole Rings: The pyridine and pyrrole rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Phenyl Sulfide Group: The phenyl sulfide group is introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide is unique due to its combination of a pyridine ring, a pyrrole ring, and a phenyl sulfide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-2-(2-pyrrol-1-ylphenyl)sulfanyl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2S/c17-12-9-11(16(18,19)20)10-21-15(12)23-14-6-2-1-5-13(14)22-7-3-4-8-22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOQEGGCRJGNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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